molecular formula C10H9N3O4S B13537491 1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

Cat. No.: B13537491
M. Wt: 267.26 g/mol
InChI Key: UEONSWQDBOBHRD-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is notable for its unique structure, which includes a dioxidothietan ring and a benzo[d][1,2,3]triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid typically involves multiple steps, starting with the preparation of the triazole coreThis reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions .

The dioxidothietan ring can be introduced through a series of oxidation reactions. For instance, the oxidation of a thietan ring using oxidizing agents such as hydrogen peroxide or peracids can yield the dioxidothietan moiety.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The dioxidothietan ring can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidothietan ring back to the thietan ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced thietan compounds, and various substituted triazoles .

Scientific Research Applications

1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to enzymes and receptors, modulating their activity. The dioxidothietan ring can undergo redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is unique due to the presence of both the dioxidothietan ring and the benzo[d][1,2,3]triazole moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

3-(1,1-dioxothietan-3-yl)benzotriazole-5-carboxylic acid

InChI

InChI=1S/C10H9N3O4S/c14-10(15)6-1-2-8-9(3-6)13(12-11-8)7-4-18(16,17)5-7/h1-3,7H,4-5H2,(H,14,15)

InChI Key

UEONSWQDBOBHRD-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)C(=O)O)N=N2

Origin of Product

United States

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